

# A Comparative Guide to Aromatic Formylation: Vilsmeier-Haack vs. Alternative Methods

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## Compound of Interest

Compound Name: 6-Fluoro-3-formylchromone

Cat. No.: B1211313

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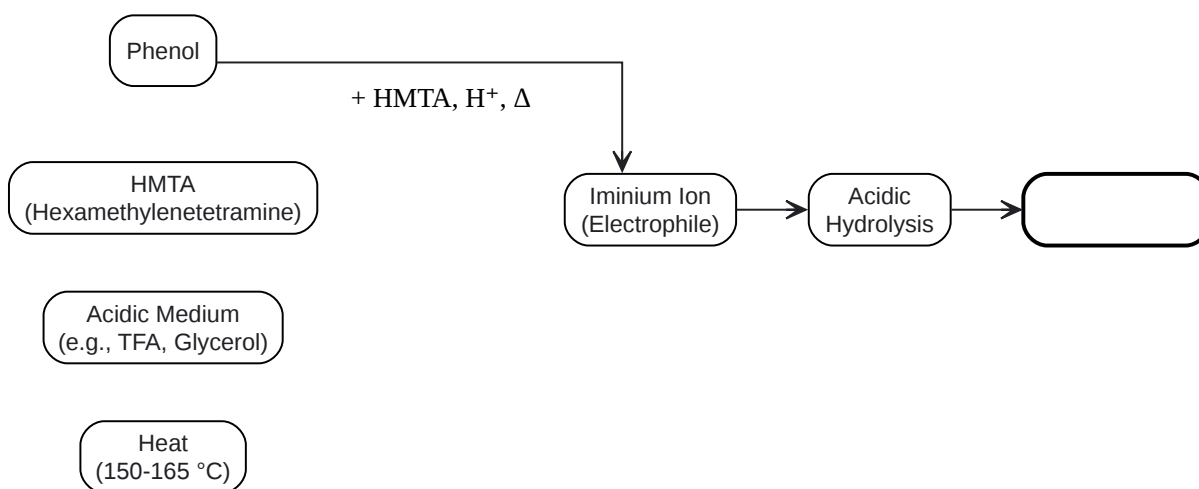
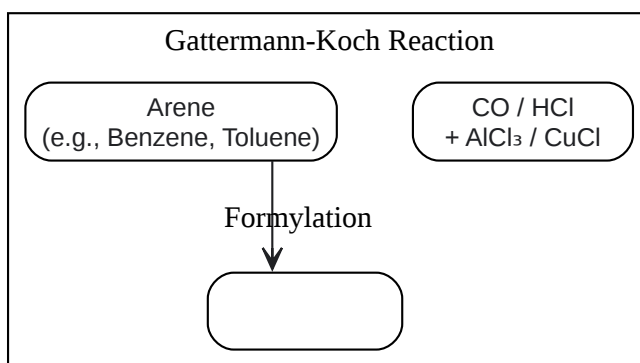
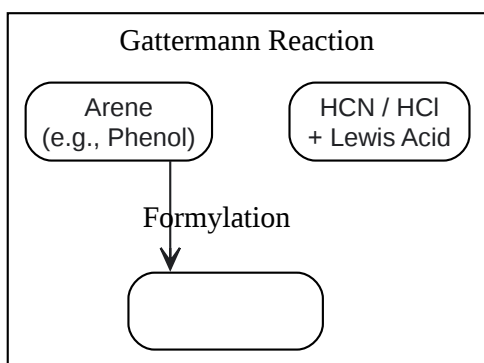
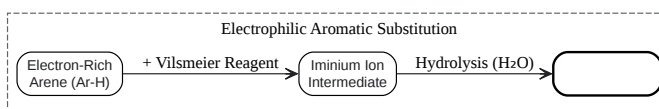
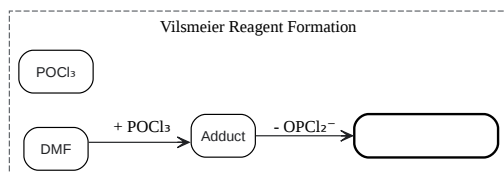
For Researchers, Scientists, and Drug Development Professionals

Formylation, the introduction of a formyl group (-CHO), is a pivotal transformation in organic synthesis, enabling the creation of aldehydes that serve as crucial intermediates for pharmaceuticals, agrochemicals, and fine chemicals.[1] The selection of an appropriate formylation method is paramount as it profoundly impacts reaction efficiency, substrate compatibility, and regioselectivity.[1] This guide provides a comparative analysis of the Vilsmeier-Haack reaction against other prominent formylation methods, supported by experimental data and protocols to inform your synthetic strategy.

## The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a "Vilsmeier reagent," typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl<sub>3</sub>).[1][4]

**Mechanism:** The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with an electron-rich arene.[2][4] The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde.[4][5]



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